2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide
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Overview
Description
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, a nitro group at the 3 position, and a chloro group at the 4 position on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst, or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of various substituted benzamides.
Reduction Reactions: Formation of 2,3-dichloro-N-(4-chloro-3-aminophenyl)benzamide.
Oxidation Reactions: Formation of different oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide
- 2,3-dichloro-N-(4-chloro-2-nitrophenyl)benzamide
- 2,3-dichloro-N-(4-chloro-3-aminophenyl)benzamide
Uniqueness
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(6-11(9)18(20)21)17-13(19)8-2-1-3-10(15)12(8)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVNVDBIMOHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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